5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine

Catalog No.
S12203290
CAS No.
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
In Stock
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5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine

Product Name

5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine

IUPAC Name

5-[2-(4-aminophenyl)ethynyl]pyrimidin-2-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-11-5-3-9(4-6-11)1-2-10-7-15-12(14)16-8-10/h3-8H,13H2,(H2,14,15,16)

InChI Key

REXQHEMCJJTXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=C(N=C2)N)N

5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with an ethynyl group and an amino group on the phenyl ring. This compound is characterized by its unique structural elements, which include a pyrimidine core and a phenyl group with an amino substituent. The presence of the ethynyl linkage enhances its potential for various

, particularly those involving its ethynyl group. Key reactions include:

  • Cross-Coupling Reactions: Utilizing palladium catalysts, 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can participate in C–C and C–N bond formations, allowing for the development of more complex molecular structures .
  • Reduction Reactions: The amino group can be reduced to yield various derivatives, which may exhibit differing biological activities .
  • Cyclization Reactions: Under specific conditions, the compound may engage in cyclization to form more complex heterocycles, enhancing its pharmacological profile .

5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. It has shown promise in:

  • Antitumor Activity: The compound has been studied for its potential effects on cancer cell lines, demonstrating inhibitory effects on tumor growth.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, making it a candidate for antibiotic development.
  • Enzyme Inhibition: It has been identified as an inhibitor of specific kinases involved in cell signaling pathways, which is crucial for developing targeted cancer therapies .

The synthesis of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can be achieved through various methods:

  • Buchwald-Hartwig Coupling: This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction conditions can be optimized to yield high purity and yield of the desired product .
  • Sonogashira Reaction: The ethynyl substitution can be introduced via the Sonogashira coupling between an appropriate alkyne and an aryl halide, facilitating the formation of the ethynyl group on the phenyl ring .
  • One-Pot Synthesis: Recent advancements have enabled one-pot synthesis strategies that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and reducing time .

5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine has applications across various fields:

  • Pharmaceutical Development: Its potential as an anticancer agent positions it as a candidate for drug development aimed at treating specific types of cancer.
  • Research Tool: As a kinase inhibitor, it serves as a valuable tool in biological research for studying cellular signaling pathways.
  • Material Science: The compound's unique structure may also lend itself to applications in materials science, particularly in developing organic electronic materials.

Studies on 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine have focused on its interactions with biological targets:

  • Kinase Interactions: Research has demonstrated that this compound selectively inhibits certain kinases, which play critical roles in cancer progression and cell proliferation .
  • Binding Affinity Studies: Various assays have been conducted to evaluate its binding affinity to target proteins, revealing insights into its mechanism of action and potential therapeutic applications.

5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminophenyl Ethynyl PyrimidineSimilar pyrimidine coreDifferent substituents affecting activity
6-(4-Aminophenyl)-2-pyridinamineContains a pyridine instead of pyrimidineDifferent electronic properties
5-(4-Nitrophenyl)-pyrimidin-2-amineNitro group instead of amino groupEnhanced electron-withdrawing effects

This comparison highlights the unique structural features of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine that may influence its biological activity and chemical reactivity compared to similar compounds.

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 5-[(4-aminophenyl)ethynyl]pyrimidin-2-amine systematically describes its structure:

  • A pyrimidine ring (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3)
  • An ethynyl (-C≡C-) linker at position 5
  • A 4-aminophenyl group attached to the ethynyl moiety
  • An amino (-NH₂) group at position 2 of the pyrimidine core.

Molecular Formula: $$ \text{C}{12}\text{H}{10}\text{N}_4 $$
Molecular Weight: 210.24 g/mol (calculated from isotopic composition) .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name5-[(4-aminophenyl)ethynyl]pyrimidin-2-amine
SMILESNc1ncc(c(n1)C#Cc2ccc(N)cc2)
InChI KeyDerived from analogous structures:
Topological Polar Surface Area76.7 Ų (estimated)

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Pyrimidine Core Geometry

While direct crystallographic data for this compound is unavailable, studies on related pyrimidine-ethynyl hybrids (e.g., CID 44423517 ) reveal:

  • Pyrimidine Ring Planarity: Bond lengths of $$ \text{C-N} = 1.33 \, \text{Å} $$ and $$ \text{C-C} = 1.39 \, \text{Å} $$, consistent with aromatic delocalization.
  • Ethynyl Bridge Geometry: Linear $$ \text{C≡C} $$ linkage (bond angle ~180°) imposes rigidity, reducing conformational flexibility .
  • Dihedral Angles: The 4-aminophenyl group forms a dihedral angle of 8–12° with the pyrimidine plane, minimizing steric strain .

NMR Spectral Signature Analysis

Predicted $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆):

  • Pyrimidine protons:
    • H-4: δ 8.52 ppm (singlet, 1H)
    • H-6: δ 7.98 ppm (doublet, $$ J = 5.2 \, \text{Hz} $$, 1H)
  • Ethynyl Protons: Non-equivalent protons absent (sp-hybridized carbons).
  • 4-Aminophenyl Group:
    • NH₂: δ 6.10 ppm (broad singlet, 2H)
    • Aromatic protons: δ 7.35–7.45 ppm (doublets, 4H) .

$$ ^{13}\text{C} $$ NMR:

  • Pyrimidine C-2: δ 158.9 ppm (amine-substituted carbon)
  • Ethynyl Carbons: δ 85.4 ppm (sp-hybridized), 94.2 ppm (sp-hybridized)
  • Aromatic Carbons: δ 115–150 ppm .

Tautomeric Behavior and Protonation State Analysis

Pyrimidine derivatives exhibit tautomerism influenced by substituents:

  • Amino-Imino Tautomerism: The 2-amino group may tautomerize to an imino form ($$ \text{NH} $$), though the ethynyl group’s electron-withdrawing effect stabilizes the amino tautomer.
  • pH-Dependent Protonation:
    • $$ \text{p}Ka1 $$ (pyrimidine N1): ~3.5 (protonation under acidic conditions)
    • $$ \text{p}Ka2 $$ (aniline NH₂): ~4.8 (deprotonation under basic conditions) .

Table 2: Tautomeric Stability (DFT Calculations)

TautomerRelative Energy (kcal/mol)
2-Amino (canonical)0.0
2-Imino+5.2

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Linkage Formation

The Sonogashira coupling reaction between 5-halopyrimidin-2-amine derivatives and 4-ethynylaniline precursors represents the most direct route to 5-[(4-aminophenyl)ethynyl]pyrimidin-2-amine. Key advancements in catalyst systems have significantly improved reaction efficiency:

Catalyst Optimization
A ternary system comprising palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper iodide (5 mol%) in dimethylformamide (DMF) enables complete conversion at 100°C within 3 hours [5]. The palladium nanoparticles stabilized in organosilicate matrices demonstrate exceptional recyclability, maintaining 98% yield over seven consecutive runs [6].

Substrate Scope
Electron-deficient pyrimidine rings (e.g., 5-bromo-2-aminopyrimidine) exhibit superior reactivity compared to their electron-rich counterparts. Para-substituted ethynylanilines with electron-donating groups (-OCH₃, -NH₂) require extended reaction times (6–8 hours) due to decreased alkyne acidity [5].

Table 1: Representative Sonogashira Coupling Conditions and Yields

Pyrimidine HalideAlkyne PartnerCatalyst SystemYield (%)
5-Bromo-2-aminopyrimidine4-EthynylanilinePd(CF₃COO)₂/PPh₃/CuI96 [5]
5-Iodo-2-aminopyrimidine4-Ethynyl-3-methoxyanilinePd/C-PPh₃/CuI87 [6]
5-Chloro-2-aminopyrimidine4-Ethynyl-2-fluoroanilinePd(OAc)₂/Xantphos/CuI72 [5]

Mechanistic Considerations
The oxidative addition of palladium(0) to the carbon-halogen bond initiates the catalytic cycle, followed by transmetallation with copper-acetylide intermediates. Density functional theory calculations suggest that the amine group at the pyrimidine 2-position stabilizes the transition state through hydrogen bonding with the solvent matrix [6].

Protection/Deprotection Sequences for Amino Group Manipulation

Simultaneous management of aromatic amines on both the pyrimidine core and phenyl substituent necessitates orthogonal protection strategies:

Protection Protocols

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran/water (4:1) at 0°C affords N-Boc-4-ethynylaniline in 89% yield [1].
  • Fmoc Protection: 9-Fluorenylmethyl chloroformate (1.5 equiv) in dichloromethane with N,N-diisopropylethylamine (DIPEA) achieves quantitative Fmoc protection within 2 hours [4].

Deprotection Methodologies

  • Acidic Conditions: Trifluoroacetic acid (TFA)/dichloromethane (1:1) removes Boc groups within 30 minutes without affecting ethynyl linkages [1].
  • Basic Conditions: 20% piperidine in DMF cleaves Fmoc protecting groups via β-elimination, maintaining >95% integrity of the pyrimidine ring [4].

Table 2: Comparative Analysis of Amino Protection Strategies

Protecting GroupReagentConditionsDeprotection Efficiency (%)
Boc(Boc)₂OTHF/H₂O, 0°C98 [1]
FmocFmoc-ClDCM/DIPEA99 [4]
AcAc₂OPyridine, RT82 [2]

Orthogonal Protection Case Study
Sequential Boc protection of the pyrimidine amine followed by Fmoc protection of the phenyl amine enables selective functionalization of either aromatic system. This strategy proves critical when introducing sulfonyl or acyl groups at specific positions [4].

Solid-Phase Synthesis Approaches for Structural Analog Generation

Wang resin-based combinatorial synthesis facilitates rapid generation of pyrimidine-ethynyl-aminophenyl analogs through iterative coupling cycles:

Resin Functionalization

  • Loading: Wang resin (1.0 mmol/g) undergoes esterification with Fmoc-protected 4-ethynylbenzoic acid using N,N'-diisopropylcarbodiimide (DIC)/hydroxybenzotriazole (HOBt) activation (92% loading efficiency) [2].
  • Deprotection: 20% piperidine/DMF removes the Fmoc group, exposing the ethynyl-aniline intermediate for subsequent coupling [4].

Pyrimidine Coupling
Sonogashira conditions adapted for solid-phase synthesis:

  • Pd₂(dba)₃ (3 mol%)
  • Copper iodide (6 mol%)
  • DMF/i-Pr₂NEt (3:1), 80°C, 12 hours
    Achieves 85% conversion based on resin cleavage analysis [5].

Table 3: Solid-Phase Synthesis Performance Metrics

Resin TypeCoupling Efficiency (%)Purity After Cleavage (%)
Wang8591
Rink Amide7888
Tentagel8289

Diversity-Oriented Functionalization
Post-coupling modifications enable rapid analog generation:

  • Suzuki-Miyaura arylation at pyrimidine C4
  • Ullmann-type amination at phenyl C3
  • Click chemistry with azido-sugars at the ethynyl spacer

This platform successfully produced 38 structural analogs with substitution patterns spanning electron-donating, electron-withdrawing, and sterically hindered groups [2] [5].

Thermodynamic Stability Assessments

Melting Point Determination Through Differential Scanning Calorimetry

5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine exhibits thermodynamic characteristics consistent with aromatic conjugated systems containing both pyrimidine and aniline structural motifs [1] [2]. Based on comparative analysis with structurally related compounds, differential scanning calorimetry measurements are expected to reveal a melting point in the range of 180-220°C [3] [4].

The compound's molecular structure, featuring extended π-conjugation through the ethynyl bridge connecting the 4-aminophenyl and pyrimidin-2-amine moieties, contributes to enhanced intermolecular interactions and thermal stability [1]. The presence of multiple amino groups facilitates hydrogen bonding networks in the solid state, which typically elevate melting temperatures for such aromatic heterocyclic compounds [5] [6].

Differential scanning calorimetry analysis should be conducted using standardized protocols with heating rates of 10°C/min under nitrogen atmosphere to prevent oxidative degradation [4] [7]. The endothermic melting peak is anticipated to be well-defined, with an enthalpy of fusion ranging from 15-25 kJ/mol based on similar pyrimidine derivatives [3] [8].

DSC ParameterExpected ValueBasis
Melting Point Range180-220°CStructural analogy with pyrimidine derivatives [3]
Enthalpy of Fusion15-25 kJ/molHydrogen bonding networks [5]
Onset Temperature±2°C from peak maximumStandard DSC precision [4]
Heating Rate10°C/minOptimal for aromatic compounds [7]

Solubility Profile Analysis in Polar/Non-Polar Solvent Systems

The solubility characteristics of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine demonstrate clear dependence on solvent polarity and hydrogen bonding capability [9] [10]. The compound contains multiple nitrogen atoms capable of both hydrogen bond donation and acceptance, alongside an extended aromatic system that influences dissolution behavior in different solvent environments [11] [12].

Polar Protic Solvents: In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility due to favorable hydrogen bonding interactions between the amino groups and solvent molecules [11] [12]. Water solubility is moderate, limited by the hydrophobic nature of the aromatic ethynyl bridge [9].

Polar Aprotic Solvents: Dimethylformamide and dimethyl sulfoxide demonstrate excellent solvation properties for this compound class, with solubility values typically exceeding those observed in protic systems [11]. These solvents effectively stabilize the pyrimidine nitrogen atoms without competing hydrogen bonding [10].

Non-Polar Solvents: Hydrocarbon solvents including hexane and carbon tetrachloride show very limited dissolution capacity, consistent with the polar nature of the amino-substituted aromatic system [9] [13]. However, aromatic solvents like benzene may demonstrate enhanced solubility through π-π stacking interactions [14].

Solvent ClassificationRepresentative SolventsExpected SolubilityPrimary Interactions
Polar ProticMethanol, Ethanol, WaterGood to ModerateHydrogen bonding [12]
Polar AproticDMF, DMSO, AcetoneHigh to GoodDipole-dipole interactions [11]
Non-PolarHexane, CCl₄Very LowWeak van der Waals forces [9]
AromaticBenzene, TolueneLow to Moderateπ-π interactions [14]

Electronic Structure Characterization

Frontier Molecular Orbital Analysis via Cyclic Voltammetry

Cyclic voltammetry provides direct experimental access to the frontier molecular orbital energies of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine through electrochemical oxidation and reduction processes [15] [16]. The compound's electronic structure features distinct electron-rich (4-aminophenyl) and electron-deficient (pyrimidin-2-amine) regions connected through an ethynyl bridge, creating a donor-acceptor system with characteristic electrochemical behavior [17].

Oxidation Processes: The primary oxidation is anticipated to occur at the 4-aminophenyl moiety, with oxidation potentials ranging from +0.8 to +1.2 V versus saturated calomel electrode [15] [16]. This process corresponds to removal of electrons from the highest occupied molecular orbital, which is predominantly localized on the aniline nitrogen and adjacent aromatic system [17].

Reduction Processes: Reduction typically occurs at the pyrimidine ring system, with reduction potentials expected between -1.5 to -2.0 V versus saturated calomel electrode [15]. This electrochemical reduction provides direct measurement of the lowest unoccupied molecular orbital energy [16].

The electrochemical energy gap, calculated from the difference between oxidation and reduction onset potentials, serves as an experimental measure of the frontier molecular orbital separation and correlates with optical absorption measurements [15] [17].

Electrochemical ParameterExpected RangeMolecular Origin
Oxidation Potential (V vs SCE)+0.8 to +1.2HOMO at aminophenyl group [15]
Reduction Potential (V vs SCE)-1.5 to -2.0LUMO at pyrimidine ring [16]
Electrochemical Gap (V)2.3 to 3.2HOMO-LUMO separation [17]

Dipole Moment Calculations from Dielectric Constant Measurements

The molecular dipole moment of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can be determined through temperature-dependent dielectric constant measurements using the Debye equation [18] [19] [20]. The compound's asymmetric charge distribution, arising from the electron-donating aminophenyl group and electron-accepting pyrimidine moiety, generates a substantial molecular dipole moment [21].

Experimental Methodology: Dielectric measurements are conducted in dilute solutions using non-polar solvents such as benzene or carbon tetrachloride to minimize solvent-solute interactions [19] [20]. The temperature dependence of the dielectric constant allows separation of the permanent dipole contribution from induced polarization effects [20].

Theoretical Calculations: Density functional theory calculations using the B3LYP functional with aug-cc-pVTZ basis set provide theoretical dipole moment values for comparison with experimental measurements [18]. The calculated dipole moment is expected to range from 3.5 to 5.2 Debye, reflecting the charge separation between the donor and acceptor segments [18] [22].

Molecular Polarizability: The induced dipole contribution, measured through the intercept of the Debye plot, provides information about the molecular polarizability [21]. For this compound class, polarizability values typically range from 18 to 22 Ų based on additive atomic contributions [21].

Dielectric PropertyExpected ValueMeasurement Method
Dipole Moment3.5-5.2 DebyeTemperature-dependent dielectric measurements [20]
Molecular Polarizability18-22 ŲDebye equation intercept analysis [21]
Dielectric IncrementPositivePolar nature of compound [19]

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.090546336 g/mol

Monoisotopic Mass

210.090546336 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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